molecular formula C6H9LiO3S B6610475 lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate CAS No. 2763756-30-3

lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate

Cat. No.: B6610475
CAS No.: 2763756-30-3
M. Wt: 168.2 g/mol
InChI Key: PLQBEURVJGBLLV-UHFFFAOYSA-M
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Description

Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate is a chemical compound that contains lithium, sulfur, and carbon atoms It is part of the broader class of organolithium compounds, which are known for their reactivity and utility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate typically involves the reaction of 4-(ethylsulfanyl)-2-oxobutanoic acid with a lithium reagent. One common method is to react the acid with lithium hydroxide in an appropriate solvent under controlled temperature conditions. The reaction can be represented as follows:

4-(ethylsulfanyl)-2-oxobutanoic acid+LiOHlithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate+H2O\text{4-(ethylsulfanyl)-2-oxobutanoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(ethylsulfanyl)-2-oxobutanoic acid+LiOH→lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways involving lithium and sulfur.

    Industry: Utilized in the development of advanced materials, including polymers and battery components.

Mechanism of Action

The mechanism of action of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and signaling pathways, while the ethylsulfanyl group can participate in redox reactions. The compound’s effects are mediated through its ability to alter the redox state of cellular components and influence enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 4-(methylsulfanyl)-2-oxobutanoate
  • Lithium 4-(propylsulfanyl)-2-oxobutanoate
  • Lithium 4-(butylsulfanyl)-2-oxobutanoate

Uniqueness

Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate is unique due to the specific length and structure of its ethylsulfanyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethylsulfanyl group provides a balance of steric and electronic effects that can enhance its utility in various applications.

Properties

IUPAC Name

lithium;4-ethylsulfanyl-2-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S.Li/c1-2-10-4-3-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQBEURVJGBLLV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCSCCC(=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9LiO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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